2-Thieno[3,2-c]pyridin-4-ylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thieno[3,2-c]pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-11-4-2-1-3-9(11)13-10-6-8-16-12(10)5-7-15-13/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDDJUQKFAQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC3=C2C=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Thieno 3,2 C Pyridin 4 Ylaniline and Its Derivatives
Regiospecific Synthesis Approaches to the Thieno[3,2-c]pyridine (B143518) Core
The precise construction of the thieno[3,2-c]pyridine core is paramount for developing targeted therapeutic agents. Regiospecificity ensures the correct arrangement of atoms within the heterocyclic system, which is crucial for biological activity.
One-Pot Synthetic Strategies for Core Construction
One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single flask, minimizing waste and purification efforts. A notable one-pot method for constructing the thieno[3,2-c]pyridin-4(5H)-one core involves a domino reaction initiated by Lawesson's reagent with aminopropenoyl cyclopropanes. researchgate.net This process proceeds through regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence to yield the desired products in moderate to good yields. researchgate.net
Another versatile one-pot synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates has been developed from the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate (B1144303). rsc.orgresearchgate.net This method provides a direct route to highly functionalized thieno[3,2-c]pyridine systems.
| Entry | Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Aminopropenoyl cyclopropane | Lawesson's Reagent, DDQ | Toluene, reflux | 75% | researchgate.net |
| 2 | 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, methyl mercaptoacetate, hydrazine hydrate | - | - | Good | rsc.orgresearchgate.net |
Stepwise Synthetic Pathways for Core Construction
Stepwise syntheses, while often more labor-intensive, allow for the isolation and purification of intermediates, providing greater control over the final product. A common stepwise approach to the thieno[3,2-c]pyridine core involves the initial formation of a functionalized thieno[3,2-c]pyran-4-one, which is then treated with hydrazine hydrate to afford the desired thieno[3,2-c]pyridin-4-one. rsc.orgresearchgate.net This method allows for the introduction of various substituents onto the core structure.
Another established stepwise route involves the intramolecular cyclization of an enamino diester, a process known as the Gould-Jacobs reaction, to produce a thieno[3,2-b]pyridine (B153574) derivative. igi-global.com Furthermore, iodine-mediated intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates has been successfully employed to synthesize thieno[3,2-b]pyridines. igi-global.com
Functionalization and Derivatization Techniques on the Aniline (B41778) Moiety and Thienopyridine Core
The functionalization of the aniline moiety and the thienopyridine core is critical for modulating the pharmacological properties of the final compounds. A variety of modern synthetic techniques are employed for this purpose.
Palladium-Catalyzed Coupling Reactions for Aromatic Linkages
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aromatic and heteroaromatic groups.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups onto the thienopyridine scaffold. For instance, 4-chlorothieno[3,2-c]pyridine (B1590513) can be coupled with phenylboronic acid in the presence of a palladium catalyst to yield 4-phenylthieno[3,2-c]pyridine. Similarly, thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized via Suzuki coupling of a brominated precursor with various pyridylboronic acids or esters. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been utilized in the synthesis of thieno[3,2-c]pyridines by coupling a corresponding alkyne with a halogenated precursor, followed by hydrolysis and intramolecular cyclization. mdpi.com A tandem one-pot Sonogashira coupling and lactonization has also been developed to produce tricyclic lactone derivatives of thieno[2,3-b]pyrazine. mdpi.com
Buchwald-Hartwig Amination: This powerful method for forming C-N bonds has been applied to the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. researchgate.net
| Reaction Type | Substrates | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chlorothieno[3,2-c]pyridine, Phenylboronic acid | Pd catalyst, Base | Formation of 4-phenylthieno[3,2-c]pyridine | |
| Sonogashira | Halogenated thienopyridine, Terminal alkyne | Pd/Cu catalyst | C-C bond formation followed by cyclization | mdpi.com |
| Buchwald-Hartwig | Brominated thienopyridine, Arylamine | Pd catalyst, Ligand | C-N bond formation to introduce amino groups | researchgate.net |
Directed Cyclization and Cyclo-condensation Reactions
Directed cyclization and cyclo-condensation reactions are powerful strategies for constructing fused heterocyclic systems. For example, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through a three-step method involving a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. nih.gov
Furthermore, rhodium(III)-catalyzed [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, triggered by C-H activation, has been used to synthesize tetracyclic lactones. mdpi.com In this reaction, the carboxylic acid group acts as a directing group, facilitating the formation of the complex fused ring system. mdpi.com
Targeted Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental for introducing alkyl and acyl groups, respectively, onto the thienopyridine scaffold, which can significantly influence the compound's properties. These reactions typically proceed via an electrophilic aromatic substitution mechanism. byjus.comlibretexts.org
Friedel-Crafts Alkylation: This reaction involves the substitution of an aromatic proton with an alkyl group using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comlibretexts.org The resulting ketone can serve as a versatile intermediate for further functionalization.
These reactions are generally applicable to aromatic systems, and their regioselectivity on the thieno[3,2-c]pyridine core would depend on the electronic nature of the existing substituents.
Spectroscopic and Structural Elucidation of 2 Thieno 3,2 C Pyridin 4 Ylaniline and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For thienopyridine derivatives, it provides crucial insights into not only the static structure but also the dynamic processes occurring in solution. benthamscience.comresearchgate.netbenthamdirect.comcitedrive.com
The structural framework of thienopyridine derivatives is confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net The chemical shifts observed in the spectra are characteristic of the protons and carbons within the fused heterocyclic system and the attached aniline (B41778) ring. researchgate.net
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct resonance. preprints.org The chemical shifts of the carbon atoms in the aromatic rings are typically found between 110 and 160 ppm. Quaternary carbons, such as those at the fusion of the rings and the carbon attached to the aniline nitrogen, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). preprints.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Thieno[3,2-c]pyridin-4-ylaniline This table is generated based on typical values for analogous heterocyclic compounds.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene (B33073) Ring Protons | 7.0 - 7.8 | 120 - 140 |
| Pyridine (B92270) Ring Protons | 7.5 - 8.5 | 145 - 160 |
| Aniline Ring Protons | 6.8 - 7.5 | 115 - 150 |
| Aniline N-H Proton | 5.0 - 9.0 (broad) | N/A |
| Thiophene Ring Carbons | N/A | 120 - 140 |
| Pyridine Ring Carbons | N/A | 145 - 160 |
| Aniline Ring Carbons | N/A | 115 - 150 |
Note: Actual chemical shifts can be influenced by the solvent and concentration. sigmaaldrich.com
For analogues of this compound, particularly N-acyl tetrahydrothienopyridines, restricted rotation around the C-N amide bond can lead to the existence of multiple conformations (rotamers) in solution. benthamscience.comresearchgate.netbenthamdirect.comcitedrive.com This phenomenon often results in a doubling of signals in the NMR spectra at room temperature. researchgate.net
Variable Temperature (VT) NMR studies are employed to investigate these conformational dynamics. By recording spectra at different temperatures, researchers can observe changes in the signal patterns. As the temperature increases, the rate of interconversion between the rotamers also increases. If the temperature is high enough, the separate signals for each rotamer will coalesce into a single, time-averaged signal. This coalescence allows for the calculation of the energy barrier to rotation, providing quantitative data on the molecule's flexibility. benthamscience.comresearchgate.netcitedrive.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For thienopyridine analogues that exhibit rotational isomerism, NOESY is instrumental in identifying the major and minor rotamers. benthamscience.comresearchgate.netbenthamdirect.comcitedrive.com
The NOESY experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). By analyzing the cross-peaks in the NOESY spectrum, it is possible to distinguish between different geometric arrangements, such as the Z and E rotamers in N-acyl derivatives. benthamscience.comcitedrive.com For instance, a NOESY correlation between a proton on the pyridine ring and a proton on the aniline ring would confirm a specific rotational conformation where these groups are in close proximity. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. savemyexams.com In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) provides a highly accurate mass, which can be used to determine the molecular formula. mdpi.com For compounds containing nitrogen, the "nitrogen rule" often applies, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov The way the molecule breaks apart upon ionization provides a structural fingerprint. scienceready.com.au For a fused heterocyclic system like this compound, characteristic fragmentation pathways would likely involve cleavages within the pyridine or thiophene rings and the loss of the aniline moiety. nih.govlibretexts.org
Table 2: Potential Mass Spectrometry Fragments for this compound This table outlines hypothetical fragmentation patterns based on common fragmentation rules for related structures.
| Fragment Description | Potential m/z Value | Plausible Neutral Loss |
|---|---|---|
| Molecular Ion [M]⁺ | 212 | N/A |
| Loss of aniline radical | 120 | •C₆H₅NH |
| Loss of HCN from pyridine ring | 185 | HCN |
| Cleavage yielding aniline cation | 93 | C₇H₄NS• |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.commsu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. researchgate.net
Key expected absorptions include:
N-H Stretching: A medium to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amine (N-H) group.
Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹.
C=C and C=N Stretching: Strong to medium absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic rings (both the thienopyridine and aniline systems).
C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear in the fingerprint region (650-900 cm⁻¹), and their exact positions can help determine the substitution pattern on the aniline ring. specac.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on standard IR correlation charts for the functional groups present.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C/C=N | Stretch | 1450 - 1650 | Strong to Medium |
| Aromatic C-N | Stretch | 1250 - 1350 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov For a molecule like this compound or its close analogues, a single-crystal X-ray diffraction study would reveal: researchgate.net
Unambiguous Molecular Structure: Confirmation of the atomic connectivity.
Bond Lengths and Angles: Precise measurements of all bond distances and angles, offering insight into bond orders and ring strain. mdpi.com
Conformation: The preferred conformation of the molecule in the solid state, including the dihedral angle between the thienopyridine system and the aniline ring. nih.gov
Crystal Packing and Intermolecular Interactions: How individual molecules arrange themselves in the crystal lattice, revealing non-covalent interactions like hydrogen bonds (e.g., involving the aniline N-H) and π–π stacking between the aromatic rings, which stabilize the crystal structure. researchgate.net
The results from an X-ray analysis would include the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.comnih.gov
Computational and Theoretical Investigations of 2 Thieno 3,2 C Pyridin 4 Ylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a window into its electronic structure and predicting its reactivity. These methods have been applied to thieno[3,2-c]pyridine (B143518) derivatives to elucidate key chemical features.
Density Functional Theory (DFT) for Conformational Analysis and Rotational Barriers
Density Functional Theory (DFT) is a robust method for investigating the three-dimensional arrangement of atoms in a molecule (conformation) and the energy required to rotate around specific bonds (rotational barriers). mdpi.comresearchgate.net For molecules with flexible bonds, such as the one connecting the aniline (B41778) and thienopyridine rings in 2-Thieno[3,2-c]pyridin-4-ylaniline, DFT calculations can identify the most stable conformations and the energy barriers between them. mdpi.comresearchgate.net
Studies on related N-aryl systems have demonstrated that the rotational barriers around the N-Ar bond are influenced by the electronic nature of the substituents. csic.es For instance, electron-withdrawing groups tend to increase the rotational barrier due to enhanced resonance, which imparts a greater double-bond character to the N-Ar bond. csic.es While specific DFT studies on the conformational analysis and rotational barriers of this compound are not extensively detailed in the provided results, the principles from analogous systems suggest that the orientation of the aniline ring relative to the thienopyridine core is a critical factor in determining its interaction with biological targets. The lowest-energy conformation and the energy required for rotation would be crucial parameters for understanding its binding capabilities.
Table 1: Representative Rotational Barriers Calculated by DFT for Related Amide and Formyl Compounds
| Compound | Rotational Barrier (kcal/mol) | Method |
| N-methyl-N-benzhydrylformamide | 20-23 | M06-2X/6-311+G |
| 2-formylfuran (cis-trans) | 11.19 | B3LYP/6-31+G |
| 3-formylfuran (cis-trans) | 8.10 | B3LYP/6-31+G* |
This table showcases DFT calculations on related structures to illustrate the type of data generated. Specific values for this compound would require dedicated calculations.
Molecular Orbital Theory for Electronic Properties
Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. unizin.orglibretexts.orgpressbooks.pub The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. mdpi.com
For donor-acceptor systems, the HOMO is often localized on the electron-donating moiety, while the LUMO is on the electron-accepting part. mdpi.com In this compound, the aniline group is a potential electron donor, and the thienopyridine core can act as an electron acceptor. Understanding the energies and distributions of these orbitals is crucial for predicting how the molecule will interact with other species, including biological macromolecules. mdpi.com Quantum chemical calculations can provide detailed information on these electronic properties, which is essential for designing molecules with specific electronic characteristics. mdpi.comarabjchem.org
Table 2: Conceptual Electronic Properties from Molecular Orbital Theory
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Electron Density Distribution | Spatial distribution of electrons in the molecule. | Highlights regions of high or low electron density, predicting sites of interaction. |
Molecular Modeling and Simulation Studies
Building on the foundation of quantum chemical calculations, molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of this compound and its interactions with biological targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. d-nb.infomdpi.comnih.gov This method is instrumental in understanding the binding mode of potential drug candidates. For instance, derivatives of the thieno[3,2-c]pyridine scaffold have been identified as inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Molecular docking studies of these inhibitors would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the BTK active site that are responsible for their inhibitory activity. nih.gov
In a typical docking study, the this compound molecule would be placed into the binding site of a target protein, and various conformations and orientations would be sampled to find the one with the most favorable binding energy. The results of such studies can guide the design of more potent and selective inhibitors. mdpi.com
Molecular Dynamics Simulations for Protein-Ligand Systems
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. mdpi.comnih.govuzh.ch These simulations can reveal how the protein and ligand adapt to each other upon binding and can help to assess the stability of the resulting complex. nih.govchemrxiv.org An MD simulation of this compound bound to a protein would show the flexibility of both the ligand and the protein, providing insights into the conformational changes that may occur during the binding process. This information is crucial for a more accurate understanding of the binding mechanism than can be obtained from static docking poses alone. uzh.ch
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field/Similarity Analysis (CoMFA/CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D properties of molecules with their activity. nih.govglobalresearchonline.net
For a series of this compound analogs, CoMFA and CoMSIA models could be developed to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on their biological activity. researchgate.netnih.gov The resulting contour maps from these analyses provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding the design of new, more potent compounds. nih.gov
Table 3: Key Parameters in CoMFA and CoMSIA Studies
| Parameter | Description |
| q² (Cross-validated r²) | A measure of the predictive ability of the QSAR model. |
| r² (Non-cross-validated r²) | A measure of the correlation between the experimental and predicted activities. |
| Steric Fields | Represents the shape and size of the molecules. |
| Electrostatic Fields | Represents the distribution of charge in the molecules. |
| Hydrophobic Fields | Represents the water-loving or water-hating properties of the molecules. |
| Hydrogen Bond Donor/Acceptor Fields | Represents the ability of the molecules to form hydrogen bonds. |
Based on the conducted research, there is currently no publicly available scientific literature detailing the in silico prediction of reactivity pathways or specific mechanistic insights for the compound this compound.
Computational and theoretical chemistry are powerful tools used to predict how and where a molecule might react. For related thienopyridine structures, these methods have been employed to understand their biological activity, such as their potential as inhibitors for various enzymes, by modeling how they might interact with protein binding sites. nih.govmdpi.comahajournals.orgmdpi.comnih.govacs.org Studies on different isomers, like thieno[2,3-b]pyridines and thieno[2,3-c]pyridines, have explored their synthesis, functionalization, and potential as therapeutic agents through computational analyses. nih.govnih.govacs.orgtandfonline.com
However, specific computational investigations into the reactivity pathways—such as predicting the most likely sites for electrophilic or nucleophilic attack, determining the thermodynamics and kinetics of potential reactions, or elucidating detailed reaction mechanisms for this compound itself—are not present in the surveyed literature.
Therefore, the section on "In Silico Prediction of Reactivity Pathways and Mechanistic Insights" cannot be developed with scientifically accurate and specific findings for this compound at this time.
Chemical Reactivity and Transformation Mechanisms of 2 Thieno 3,2 C Pyridin 4 Ylaniline and Its Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The dual nature of the 2-Thieno[3,2-c]pyridin-4-ylaniline scaffold allows for a range of substitution reactions, with the site of reaction being highly dependent on the nature of the attacking species (electrophile or nucleophile).
Electrophilic Aromatic Substitution: The aniline (B41778) moiety is strongly activating and directs incoming electrophiles to the ortho and para positions relative to the amino group. lkouniv.ac.in Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly on the aniline ring. The transition states for ortho and para attack are stabilized by resonance involving the nitrogen lone pair, making these positions significantly more reactive than the meta position. lkouniv.ac.in In contrast, the thienopyridine ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the pyridine (B92270) nitrogen. abertay.ac.uk When such reactions are forced, substitution typically occurs at the 3-position of the pyridine ring under vigorous conditions. abertay.ac.uk
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and readily undergoes nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). abertay.ac.ukstackexchange.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for attack at the C-2 and C-4 positions. stackexchange.com In the thieno[3,2-c]pyridine (B143518) system, this makes the C-4 and C-6 positions susceptible to nucleophilic attack. For instance, thienopyridine N-oxides can react with reagents like phosphoryl chloride to yield chlorothienopyridines. abertay.ac.uk Nucleophilic displacement of leaving groups on the thienopyridine ring is a key strategy in the synthesis of more complex derivatives. abertay.ac.ukresearchgate.net For example, 2-methylsulphonylthieno[2,3-b]pyridine has been shown to react with aniline, demonstrating the susceptibility of the thienopyridine core to nucleophilic attack. abertay.ac.uk
Table 1: Regioselectivity in Aromatic Substitution Reactions This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Ring System | Expected Position of Substitution | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Aniline | ortho, para to -NH₂ | Activating amino group stabilizes the carbocation intermediate via resonance. lkouniv.ac.in |
| Electrophilic Substitution | Thienopyridine | 3-position | Generally deactivated ring; reaction requires forcing conditions. abertay.ac.uk |
| Nucleophilic Substitution | Thienopyridine | 4- and 6-positions | Electron-deficient pyridine ring stabilizes the anionic intermediate. abertay.ac.ukstackexchange.com |
Functional Group Interconversions on the Aniline and Thienopyridine Moieties
Functional group interconversions (FGIs) are crucial for modifying the properties of the parent molecule and synthesizing a diverse range of derivatives. solubilityofthings.comimperial.ac.uk
Aniline Moiety: The primary amino group of the aniline fragment is a versatile handle for numerous transformations.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to modulate the reactivity of the aromatic ring or to introduce new functional groups. researchgate.net
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly valuable and can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -X, -CN) via Sandmeyer or related reactions. Deamination of 3-aminothieno[3,2-c]pyridine derivatives has been used to prepare precursors for drugs like Ticlopidine. researchgate.net
Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to overalkylation. Reductive amination provides a more controlled method for synthesizing secondary and tertiary amines.
Thienopyridine Moiety:
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). Pyridine N-oxides exhibit altered reactivity, showing increased susceptibility to both electrophilic and nucleophilic substitution. abertay.ac.uk
Sulfur Oxidation: The thiophene (B33073) sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. This modification significantly alters the electronic properties of the thiophene ring.
Halogen-Metal Exchange: Halogenated thienopyridine derivatives can undergo halogen-metal exchange (e.g., with butyllithium) to generate organolithium species. These nucleophilic intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. abertay.ac.uk
Table 2: Key Functional Group Interconversions This table is interactive and can be sorted by clicking on the headers.
| Moiety | Functional Group | Reagents | Product Functional Group |
|---|---|---|---|
| Aniline | Primary Amine (-NH₂) | Acyl Chloride (RCOCl) | Amide (-NHCOR) researchgate.net |
| Aniline | Primary Amine (-NH₂) | NaNO₂, H⁺ | Diazonium Salt (-N₂⁺) researchgate.net |
| Thienopyridine | Pyridine Nitrogen | mCPBA | N-Oxide abertay.ac.uk |
| Thienopyridine | Halogen (-X) | n-BuLi | Organolithium (-Li) abertay.ac.uk |
Cycloaddition and Ring-Opening Reactions
Cycloaddition reactions provide powerful methods for constructing new ring systems fused to the thienopyridine core, leading to novel, conformationally constrained tricyclic structures. thieme-connect.com
[3+2] Cycloadditions: Derivatives of 6,7-dihydrothieno[3,2-c]pyridine (B124271) have been shown to react with 1,3-dipoles like nitrile oxides and nitrile imines. thieme-connect.comresearchgate.net These reactions can proceed via a stepwise mechanism to form novel fused heterocycles, such as oxadiazolo-thienopyridines. thieme-connect.comresearchgate.net
[2+2] Cycloadditions (Staudinger Reaction): The Staudinger reaction between imines (such as those derived from 6,7-dihydrothieno[3,2-c]pyridines) and ketenes (generated in situ from acyl chlorides) yields β-lactam rings. thieme-connect.comresearchgate.net This reaction is often highly stereoselective, producing cis-fused cycloadducts. researchgate.net
Ring-Opening Reactions: While less common, ring-opening reactions can occur under specific conditions. For example, a domino reaction initiated by Lawesson's reagent on related cyclopropane-containing precursors involves a ring-enlargement sequence to form thieno[3,2-c]pyridinones. rsc.org
Table 3: Cycloaddition Reactions on Thienopyridine Scaffolds This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Dihydrothieno[3,2-c]pyridine, Nitrile Oxide | Fused Oxadiazole | Forms novel tricyclic systems. thieme-connect.com |
| [2+2] Staudinger Reaction | Dihydrothieno[3,2-c]pyridine, (Aryloxy)acetyl chloride | Fused β-Lactam | Stereospecific, gives cis-cycloadducts. thieme-connect.comresearchgate.net |
| Diels-Alder Reaction | Thienopyridine derivatives with dienophiles | Fused six-membered rings | A general strategy for building polycyclic systems. abertay.ac.uktandfonline.com |
Catalytic Transformations and Reaction Kinetics
Catalytic methods, particularly those employing transition metals, are indispensable for the synthesis and functionalization of thienopyridine derivatives.
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are extensively used to form C-C and C-N bonds. For instance, the Suzuki reaction of a bromo-thienocarbamate with an o-formylphenylboronic acid has been used to construct the thieno[3,2-c]quinoline system. researchgate.net Palladium catalysis can also be used to couple 2-bromoaniline (B46623) derivatives with thiophene boronic acids as a key step in building related scaffolds. researchgate.net
Iron-Catalyzed Reactions: Iron catalysts have been employed for the cascade synthesis of quinazolines and related heterocycles from aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com Such methodologies could potentially be adapted for the synthesis of complex thienopyridine derivatives.
Reaction Kinetics: The kinetics of reactions involving thienopyridine derivatives have been studied in specific contexts. For example, the formation of thienopyridine-derived nitrosothiols, which have vasoactive properties, shows that the release kinetics depend on the specific structure of the parent drug. nih.gov In other studies, rate constants for dynamic processes in thienopyridine derivatives have been determined using variable-temperature NMR spectroscopy. researchgate.net Some novel thienopyridine derivatives have been investigated for their ability to disrupt tubulin polymerization, with kinetic assays showing their effect on the rate of reaction. postersessiononline.eu
Table 4: Examples of Catalytic Transformations This table is interactive and can be sorted by clicking on the headers.
| Reaction Name | Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Halothienopyridine, Boronic Acid | C-C researchgate.net |
| Stille Coupling | Palladium (Pd) | Halothienopyridine, Organostannane | C-C researchgate.net |
| Buchwald-Hartwig Amination | Palladium (Pd) | Halothienopyridine, Amine | C-N |
| Cascade Synthesis | Iron (Fe) | Aminobenzyl alcohol, Benzylamine | C-N, C=N mdpi.com |
Structure Activity Relationship Sar Studies of 2 Thieno 3,2 C Pyridin 4 Ylaniline Analogues
Systematic Modifications on the Aniline (B41778) Moiety and their Biological Impact
The aniline moiety attached at the 4-position of the thieno[3,2-c]pyridine (B143518) core serves as a crucial site for synthetic modification to modulate biological activity. Researchers have systematically introduced a variety of substituents onto the aniline ring to probe the electronic and steric requirements for optimal interaction with biological targets.
For instance, in the development of phosphoinositide 3-kinase (PI3K) and mTOR inhibitors, the nature and position of substituents on the aryl moiety at the C2-position of a related bismorpholinotriazine scaffold were systematically investigated. acs.org While not a direct aniline modification on the thieno[3,2-c]pyridine core, the principles are applicable. It was found that substituting a 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) for a simple phenyl group led to compounds with significant cellular and enzymatic activity. acs.org The introduction of a trifluoromethyl group on the pyridine (B92270) ring, as seen in PQR309, resulted in a potent PI3K/mTOR inhibitor. acs.org This highlights the importance of the electronic properties and hydrogen bonding capacity of the aniline (or bioisosteric aminopyridine) portion of the molecule.
In another study focusing on pyrazine-2,3-dicarboxamides as potential antiviral agents, various substituted anilines were incorporated into the final structure. kuleuven.be The synthesis of intermediates such as 2-(pyridin-3-yl)aniline (B62614) and 2-(pyridin-4-yl)aniline demonstrates the feasibility of attaching different aromatic systems to the core, which can influence activity through altered polarity and binding interactions. kuleuven.be
Further exemplifying the impact of aniline modifications, a series of novel oxazolidinone derivatives featuring a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl moiety were synthesized as antimicrobial agents. researchgate.net In this series, the core amine on the oxazolidinone was acylated or sulfonylated, demonstrating that modifications extending from the aniline nitrogen can profoundly affect biological outcomes. researchgate.net
The following table summarizes the impact of representative modifications on the aniline moiety from various studies on related heterocyclic scaffolds.
| Parent Scaffold | Aniline/Aryl Amine Modification | Resulting Compound/Analogue | Observed Biological Impact | Reference |
|---|---|---|---|---|
| Bismorpholinotriazine | Replacement of phenyl with 2-aminopyridine | Analogue 10 | Active in cellular and enzymatic assays for PI3K/mTOR inhibition. | acs.org |
| Bismorpholinotriazine | Introduction of a trifluoromethyl group on the 2-aminopyridine | PQR309 (Bimiralisib) | Potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor. | acs.org |
| Pyrazine-2,3-dicarboxamide | Incorporation of 2-(pyridin-3-yl)aniline | Pyrazine analogue with pyridyl-aniline substituent | Investigated for antiviral activity against Dengue and Yellow fever virus. | kuleuven.be |
| (5S)-5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | Addition of a 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl group at the 3-position and subsequent acylation | (5S)-5-(acetamidomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one | Synthesized and evaluated as potent antimicrobial agents. | researchgate.net |
Substituent Effects on the Thieno[3,2-c]pyridine Core
Modifications on the thieno[3,2-c]pyridine core itself are critical for fine-tuning the pharmacological profile of these analogues. Substituents can influence the molecule's electronics, solubility, metabolic stability, and interaction with the target protein.
In the pursuit of urotensin-II receptor antagonists, SAR studies on thieno[3,2-b]pyridinyl urea (B33335) derivatives revealed the importance of substituents on the thienopyridine core. nih.gov Optimization of these substituents, alongside changes to a piperidinyl moiety, led to the identification of a highly potent antagonist. nih.gov This work underscores that even subtle changes to the core heterocyclic system can lead to significant gains in potency.
Similarly, the design of novel 1,2,3,4-tetrahydrobenzo cdri.res.inacs.orgthieno[2,3-c]pyridine (B153571) derivatives as CYP17 inhibitors for prostate cancer treatment involved extensive SAR studies. nih.gov These studies led to the discovery of analogues with potent inhibitory activity against both rat and human CYP17, high selectivity over other CYP enzymes, and the ability to reduce testosterone (B1683101) production. The most potent compound, 9c, was found to be more effective than the established drug abiraterone. nih.gov
Research into 4-(phenylamino)thieno[2,3-b]pyridine derivatives as potential microbicidal agents identified that a p-methoxy substituted derivative was a promising lead compound. nih.gov This highlights how a simple methoxy (B1213986) group on the phenylamino (B1219803) moiety, which is attached to the thienopyridine core, can significantly influence biological activity.
The table below illustrates the effects of various substitutions on the thieno[3,2-c]pyridine and related thienopyridine scaffolds.
| Scaffold | Core Modification | Resulting Compound/Analogue | Observed Biological Impact | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]pyridinyl urea | Optimization of substituents on the thieno[3,2-b]pyridinyl core | Compound 6n (p-fluorobenzyl substituted) | Highly potent urotensin-II receptor antagonist with an IC50 of 13 nM. | nih.gov |
| 1,2,3,4-Tetrahydrobenzo cdri.res.inacs.orgthieno[2,3-c]pyridine | Systematic SAR on the core structure | Compound 9c | More potent CYP17 inhibitor than abiraterone, with high selectivity and in vivo efficacy. | nih.gov |
| 4-(Phenylamino)thieno[2,3-b]pyridine | p-Methoxy substitution on the phenylamino group | p-Methoxy substituted derivative | Identified as a lead compound for developing new microbicidal agents. | nih.gov |
| Thieno[2,3-b]pyrazine-6-carboxylic acid | Halocyclization using CuX and NXS | Halogenated tricyclic lactones | Synthesized to evaluate antitumor and antiparasitic activity. | mdpi.com |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools for understanding the SAR of a compound series and for guiding the design of new, more potent analogues. These methods identify the essential chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups) and their spatial arrangement required for biological activity.
For thienopyridine and related heterocyclic systems, pharmacophore modeling has been successfully applied. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on substituted thienopyridine carbonitriles as Src inhibitors utilized Comparative Molecular Field Analysis (CoMFA) to build predictive models. ijpsonline.com These models provided quantitative estimations of inhibitory activity and revealed that adding a bulky or electropositive group at the R1 position, and reducing bulk or increasing electronegativity at the R2 position, could enhance activity. ijpsonline.com
In another study, a 3D-pharmacophore model was developed based on known Chk1 inhibitors from the thienopyridine series. cdri.res.in This model, consisting of four features, was used for virtual screening of a compound database to identify novel potential hChk1 inhibitors for cancer therapy. cdri.res.in Similarly, pharmacophore mapping of thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase (hFPPS) provided insights into the requirements for allosteric inhibition. nih.gov
Structure-based virtual screening, which often incorporates pharmacophore models, has also been employed. This approach led to the discovery of thieno[3,2-c]quinolin-4(5H)-one derivatives as selective and ATP non-competitive CDK5/p25 inhibitors for potential Alzheimer's disease treatment. nih.gov
These computational approaches are invaluable for:
Identifying Key Interactions: Elucidating the critical binding features between the ligand and its target receptor.
Virtual Screening: Rapidly screening large chemical libraries to identify new hit compounds.
Guiding Optimization: Providing rationales for structural modifications to improve potency and selectivity.
The successful application of these methods to the broader thienopyridine class demonstrates their utility in designing novel 2-thieno[3,2-c]pyridin-4-ylaniline analogues with desired biological activities.
Stereochemical Implications in Bioactivity
Stereochemistry can play a profound role in the biological activity of a drug molecule, as stereoisomers can exhibit significantly different potencies, efficacies, and metabolic profiles due to the chiral nature of their biological targets. While specific studies on the stereochemical implications for this compound itself are not detailed in the provided context, principles from related molecules are highly relevant.
For example, in the synthesis and SAR studies of analogues of the microtubule stabilizer (-)-zampanolide, stereochemistry was a critical factor. chemrxiv.org The synthesis relied on a stereoselective aza-aldol reaction to establish the C(20) stereocenter, and all structural modifications were found to reduce cellular activity compared to the parent compound. chemrxiv.org This underscores the precise three-dimensional arrangement required for potent bioactivity.
In the development of antimicrobial oxazolidinones containing a thieno-pyridine ring system, the synthesis started from a chiral building block, (S)-epichlorohydrin, to yield the final compounds as single enantiomers, specifically (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives. researchgate.net The use of a stereochemically defined precursor implies that the stereochemistry at the C5 position of the oxazolidinone ring is crucial for the observed antimicrobial activity.
Should any modifications to the this compound scaffold introduce a chiral center, it would be imperative to:
Separate the resulting enantiomers or diastereomers.
Individually assess their biological activity.
Determine the eutomer (the more active isomer) and the distomer (the less active isomer).
This process is essential for developing a drug with an optimal therapeutic index, as the distomer may be inactive, less active, or contribute to off-target effects. The absolute stereochemistry of active compounds is a key component of their SAR.
Advanced Research Applications of 2 Thieno 3,2 C Pyridin 4 Ylaniline in Chemical Biology in Vitro Studies
Molecular Target Engagement and Inhibition Studies (In Vitro)
In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a fundamental understanding of the biochemical activity of a compound. For the thieno[3,2-c]pyridine (B143518) scaffold, these assays have been crucial in identifying its interactions with a range of biological targets.
Phosphoinositide-specific phospholipase C (PI-PLC) enzymes are critical components of cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This pathway is integral to processes like cell proliferation and differentiation.
While direct studies on 2-thieno[3,2-c]pyridin-4-ylaniline are limited, research into the structurally related isomer, thieno[2,3-b]pyridine (B153569), has provided insights. These isomers were initially identified as potential inhibitors of PI-PLC isoforms through virtual screening. nih.govresearchgate.net Subsequent in vitro testing showed that thieno[2,3-b]pyridine derivatives could induce G2/M phase cell cycle arrest and cell morphology changes, which is consistent with a mechanism involving PI-PLC inhibition that in turn affects cytoskeletal dynamics. nih.govresearchgate.net One study proposed that these compounds may preferentially inhibit the PLC-δ isoform. nih.gov Although these findings relate to the thieno[2,3-b]pyridine isomer, they highlight the potential of the broader thienopyridine scaffold to interact with PI-PLC enzymes.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that respond to stress stimuli and are deeply involved in regulating inflammation and apoptosis. rsc.orgnih.gov As such, they are considered significant targets for therapeutic intervention in inflammatory diseases and cancer. rsc.org
Research has been conducted on quinazolinones featuring thienopyridine scaffolds as potential inhibitors of p38α MAPK. rsc.org A 2025 study detailed the synthesis of new analogues that demonstrated a significant ability to inhibit p38α MAPK kinase in enzymatic assays, with some compounds showing greater potency than the reference inhibitor SB 202190. rsc.org Specifically, compounds featuring a thienopyridine moiety attached to a quinazolinone core were effective, with IC50 values in the sub-micromolar range. rsc.org These findings suggest that the thieno[3,2-c]pyridine scaffold can be incorporated into molecular designs targeting the ATP-binding site of p38α MAPK.
| Compound Class | Target | IC50 (µM) | Reference |
| Quinazolinone-thienopyridine hybrids | p38α MAPK | 0.18 - 0.31 | rsc.org |
This table displays the range of inhibitory concentrations for a series of new quinazolinone-thienopyridine analogues.
The replication of Human Immunodeficiency Virus type 1 (HIV-1) is dependent on the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm. This process is mediated by the viral Rev protein binding to a specific RNA structure known as the Rev Response Element (RRE). nih.govmdpi.com Disrupting the Rev-RRE interaction is a key strategy for developing anti-HIV therapeutics. nih.gov
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. They typically bind to one of three main sites on tubulin: the colchicine (B1669291), vinca (B1221190) alkaloid, or taxane (B156437) sites.
While there is no direct data on this compound, studies on the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold have shown significant activity. A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed as agents that interact with the colchicine binding site. The most potent compound from this series displayed strong inhibition of tubulin polymerization and induced G2/M cell cycle arrest and apoptosis.
| Compound Scaffold | Target | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine analogue | Tubulin Polymerization | 4.1 |
This table shows the inhibitory concentration for a potent analogue from the thieno[3,2-d]pyrimidine series against tubulin polymerization.
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Its hyperactivity is linked to the pathology of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein. researchgate.networktribe.com
Derivatives of the closely related thieno[3,2-c]pyrazol-3-amine scaffold have been identified as highly potent inhibitors of GSK-3β. researchgate.networktribe.com Through structure-based drug design, researchers developed compounds that fit into the ATP-binding pocket of the enzyme. These inhibitors demonstrated excellent potency in enzymatic assays. Furthermore, in in vitro models using rat primary cortical neurons, a lead compound showed neuroprotective effects against amyloid-beta-induced toxicity and was able to decrease tau phosphorylation at a key site (Ser396) in a dose-dependent manner. worktribe.com
| Compound | Target | IC50 (nM) | Reference |
| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 | researchgate.net |
| Thieno[3,2-c]pyrazol-3-amine derivative 54 | GSK-3β | 3.4 | worktribe.com |
This table presents the high-potency inhibition of GSK-3β by two different thieno[3,2-c]pyrazol-3-amine derivatives.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathways. Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.
The this compound scaffold has been successfully utilized to design potent and selective BTK inhibitors. A novel series of compounds bearing the thieno[3,2-c]pyridin-4-amine (B1356683) framework were synthesized and evaluated for their in vitro inhibitory activity against the BTK enzyme. Several compounds from this series displayed potent inhibition, with docking studies revealing key interactions, such as a hydrogen bond between a nitrogen atom of the thienopyridine core and the backbone of Met477 in the kinase hinge region.
| Compound | Target | IC50 (nM) | Reference |
| Compound 14g | BTK | 12.8 | nih.gov |
| Compound B16 | BTK | 21.70 | nih.gov |
This table highlights the potent in vitro inhibition of Bruton's Tyrosine Kinase (BTK) by representative compounds from the thieno[3,2-c]pyridin-4-amine series.
No Publicly Available Research Data Found for "this compound"
Following an extensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound This compound corresponding to the advanced research applications outlined in the request.
Searches for in vitro studies related to this specific compound's activity as an inhibitor of Atypical Protein Kinase C (aPKC) and Phosphodiesterase (PDE) 7, or as an antagonist for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, did not yield any relevant results.
Furthermore, investigations into the broader biological activities of this compound, including its potential anti-proliferative effects on cancer cell lines, anti-bacterial, anti-fungal, and antiplasmodial activities, also returned no specific findings.
While research exists for structurally related compounds, such as various isomers of thienopyridines and thienopyrimidines, the strict requirement to focus solely on This compound prevents the inclusion of that data. The available information does not permit the creation of a scientifically accurate article detailing the specific biological activities requested for this particular molecule.
Therefore, the content for the following outlined sections could not be generated:
Broad Spectrum Biological Activities (In Vitro)
Antiplasmodial Activity (In Vitro)
It is possible that research on this compound exists under a different name, is proprietary, or has not been published in publicly indexed sources. Without accessible data, it is not possible to fulfill the request for a detailed article on this subject.
Potential Applications in Materials Science
Integration into Organic Electronic Materials (e.g., Organic Field-Effect Transistors, Solar Cells)
There is no available research data on the integration of 2-Thieno[3,2-c]pyridin-4-ylaniline into organic electronic materials. The performance of a compound in devices like Organic Field-Effect Transistors (OFETs) or Organic Solar Cells (OSCs) is highly dependent on its electronic properties, such as charge carrier mobility and energy levels, as well as its solid-state packing. Without experimental or theoretical studies on this compound, any discussion of its potential in these applications would be unfounded.
Development of Near-Infrared (NIR) Fluorescent Probes and Dyes
Similarly, the development of near-infrared (NIR) fluorescent probes and dyes using this compound has not been reported in scientific literature. The utility of a molecule as a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, quantum yield, and Stokes shift. For a compound to be considered an NIR dye, it must exhibit fluorescence in the 700-1700 nm range. No such data exists for this compound, precluding any detailed analysis of its potential in this area.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Less Explored Isomers and Derivatives
The thienopyridine core, of which 2-Thieno[3,2-c]pyridin-4-ylaniline is one example, can exist in numerous isomeric forms depending on the fusion of the thiophene (B33073) and pyridine (B92270) rings. While some isomers have been extensively studied, others remain less explored, representing a significant opportunity for new discoveries. researchgate.net Future research will likely focus on the systematic synthesis and characterization of these less common isomers to build a comprehensive structure-activity relationship (SAR) library.
For instance, thieno[3,4-b]pyridines and thieno[3,4-c]pyridines are noted to be less stable and have received limited attention compared to other isomers. researchgate.net A deeper investigation into these and other arrangements is warranted. The synthesis of novel derivatives by introducing a variety of functional groups onto the core structure is another crucial avenue. Research on related thieno[2,3-b]pyridines has shown that the addition of moieties like arylcarboxamides, benzoyl groups, or secondary benzyl (B1604629) alcohols can significantly enhance biological activities, such as anti-proliferative effects against cancer cell lines. mdpi.com Similarly, studies on thieno[2,3-c]pyridine (B153571) derivatives have demonstrated that modifications can be achieved through methods like metal-free denitrogenative transformation, overcoming limitations of traditional synthesis and allowing for greater product diversity. nih.gov
The exploration of N-acyl tetrahydrothienopyridine derivatives has revealed the presence of rotamers (rotational isomers) due to restricted C-N bond rotation, which can be studied using NMR spectroscopy and density functional theory (DFT) calculations. benthamdirect.com Understanding and controlling this isomerism is essential as different rotamers can exhibit distinct biological activities.
Table 1: Isomeric Scaffolds of Thienopyridines
| Isomer Name | Note |
|---|---|
| Thieno[2,3-b]pyridine (B153569) | Extensively studied for various biological activities, including as TDP1 inhibitors and for anti-proliferative properties. rsc.org |
| Thieno[3,2-b]pyridine (B153574) | A common and well-investigated scaffold. |
| Thieno[2,3-c]pyridine | Synthesis has been achieved via metal-free methods, allowing for diverse derivatives. nih.gov |
| Thieno[3,2-c]pyridine (B143518) | The core of the subject compound, identified as a potential pharmacophore. acs.org |
| Thieno[3,4-b]pyridine | A less explored and less stable isomer. researchgate.net |
| Thieno[3,4-c]pyridine | A less explored and less stable isomer. researchgate.net |
Development of Green and Sustainable Synthetic Methodologies for Production
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. Future research on this compound will increasingly prioritize the development of green and sustainable synthetic routes. These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.
Promising strategies include microwave-assisted synthesis, which has been successfully applied to produce pyridine derivatives and has been recognized as a tool of green chemistry. nih.gov This technique can significantly shorten reaction times and improve yields. Another innovative approach is the use of one-pot multicomponent reactions, which streamline synthetic sequences by combining several steps into a single operation, thereby reducing solvent usage and purification needs. nih.gov Metal-free synthetic methods, such as the triazole-mediated denitrogenative transformation used for thieno[2,3-c]pyridines, are also highly desirable as they avoid the use of expensive and potentially toxic metal catalysts. nih.gov The development of syntheses that utilize greener solvents, such as water or bio-based solvents, and employ catalytic rather than stoichiometric amounts of reagents will be a key focus.
Design of Multi-Targeted Ligands for Complex Biological Pathways
Many complex diseases, such as cancer and neurodegenerative disorders like Alzheimer's, involve multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach often falls short in treating such multifactorial conditions. nih.gov An emerging paradigm is the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. nih.govresearchgate.net The this compound scaffold is an excellent candidate for the development of MTDLs.
Future research will focus on designing derivatives that can interact with several key proteins or pathways implicated in a specific disease. For example, in cancer therapy, a single MTDL could inhibit multiple kinases involved in tumor growth and proliferation. arabjchem.org In the context of Alzheimer's disease, an MTDL might simultaneously inhibit acetylcholinesterase (AChE) and beta-secretase (BACE1), or chelate metal ions while also scavenging free radicals. nih.gov This approach can lead to synergistic therapeutic effects and potentially reduce the likelihood of drug resistance. nih.gov The synthesis of new nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds has already shown promise in multi-targeted evaluations against colon cancer. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. nih.govmdpi.com These computational tools can dramatically accelerate the design and optimization of novel compounds based on the this compound scaffold.
Future applications of AI and ML in this area will include:
Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the physicochemical properties, biological activity, and potential toxicity (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, yet-to-be-synthesized derivatives. jddtonline.inforesearchgate.net This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. ijert.org
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular biological target or desired electronic characteristics for materials applications. nih.gov
Lead Optimization: Machine learning can identify subtle patterns in structure-activity relationship data to guide the modification of a lead compound, like this compound, to enhance its potency and selectivity while minimizing off-target effects. ijert.org
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for target molecules, further streamlining the research and development process.
By harnessing the power of AI, researchers can navigate the vast chemical space of possible derivatives more effectively, leading to the faster discovery of new drugs and materials with improved performance. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-Thieno[3,2-c]pyridin-4-ylaniline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene and pyridine precursors. Key steps include cyclization to form the thieno[3,2-c]pyridine core, followed by functionalization at the 4-position with an aniline group. Optimization focuses on:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the aniline moiety .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions to enhance reaction rates .
- Temperature Control : Maintaining 80–100°C during cyclization to prevent side-product formation .
Yield improvements (>70%) are achieved by purifying intermediates via column chromatography and monitoring reaction progress with TLC .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the thienopyridine backbone and aniline substitution. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while NH₂ groups show broad singlets near δ 5.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 213.0652 for C₁₁H₈N₂S) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thieno[3,2-c]pyridine derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or microbial strains can alter activity. Standardize protocols using CLSI guidelines for antimicrobial studies .
- Compound Purity : Impurities >5% may skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .
- Structural Analogues : Subtle substitutions (e.g., methoxy vs. methyl groups) impact target binding. Use X-ray crystallography or DFT calculations to compare electronic profiles .
Q. What strategies are employed to enhance the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated NH₂) to improve intestinal absorption .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous solubility and prolong half-life .
- Co-solvent Systems : Use PEG 400 or cyclodextrins in pharmacokinetic studies to maintain solubility during IV administration .
Q. How do computational methods like molecular docking aid in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinase enzymes). The thienopyridine core shows π-π stacking with tyrosine residues, while the aniline group forms hydrogen bonds with active-site aspartate .
- MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100 ns, identifying key interactions for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
